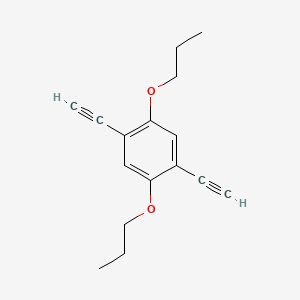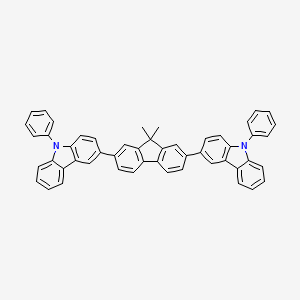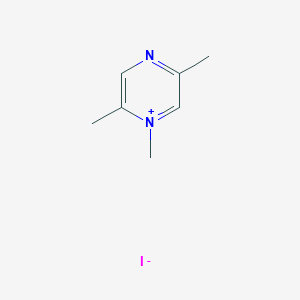
1,2,5-Trimethylpyrazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethylpyrazin-1-ium iodide is a chemical compound with the molecular formula C7H11IN2 and a molecular weight of 250.08 g/mol It is known for its unique structure, which includes a pyrazine ring substituted with three methyl groups and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,5-Trimethylpyrazin-1-ium iodide can be synthesized through the reaction of 1,2,5-trimethylpyrazine with an iodinating agent. The reaction typically involves the use of solvents such as ethanol or acetone and is carried out at elevated temperatures to facilitate the formation of the iodide salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may include purification steps such as recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,5-Trimethylpyrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the iodide salt back to its neutral form or other reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce various substituted pyrazine compounds.
Applications De Recherche Scientifique
1,2,5-Trimethylpyrazin-1-ium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1,2,5-trimethylpyrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, its antimicrobial properties may result from its interaction with microbial cell membranes, leading to disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1,2,5-Trimethylpyrazin-1-ium iodide can be compared with other similar compounds, such as:
1,2,3-Trimethylpyrazin-1-ium iodide: Differing in the position of the methyl groups on the pyrazine ring.
1,2,4-Trimethylpyrazin-1-ium iodide: Another isomer with a different substitution pattern.
1,2,6-Trimethylpyrazin-1-ium iodide: Featuring methyl groups at different positions on the pyrazine ring.
Uniqueness: The position of the methyl groups can affect the compound’s stability, solubility, and interaction with other molecules .
Propriétés
Formule moléculaire |
C7H11IN2 |
|---|---|
Poids moléculaire |
250.08 g/mol |
Nom IUPAC |
1,2,5-trimethylpyrazin-1-ium;iodide |
InChI |
InChI=1S/C7H11N2.HI/c1-6-5-9(3)7(2)4-8-6;/h4-5H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
CYHLAGSAEYWCOI-UHFFFAOYSA-M |
SMILES canonique |
CC1=CN=C(C=[N+]1C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


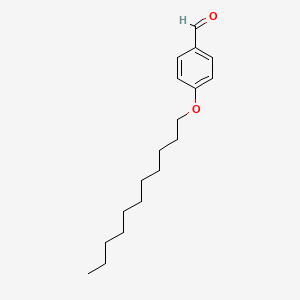
![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)
![N-[1-(1-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-7-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12506895.png)
![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
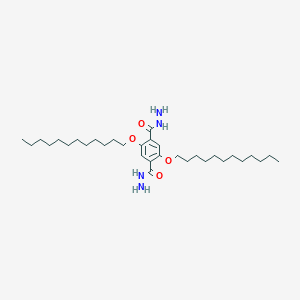
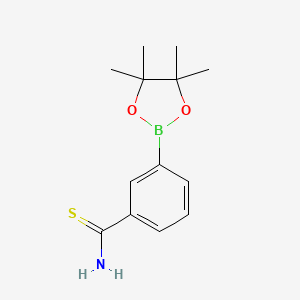
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)
![4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B12506915.png)
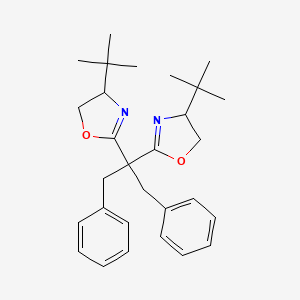
![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
![3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506927.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12506933.png)
